

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Phenylalanine Derivatives

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Compound of Interest

Compound Name: (S)-3-Amino-3-(4-fluoro-phenyl)-
propionic acid

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The strategic incorporation of fluorine into phenylalanine has emerged as a powerful tool in medicinal chemistry, offering a nuanced approach to modulating the biological activity and pharmacokinetic profiles of peptides and small molecules. The unique physicochemical properties of fluorine, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, allow for subtle yet profound alterations to a molecule's potency, stability, and target interactions. This guide provides a comparative analysis of fluorinated phenylalanine derivatives, focusing on how the position and number of fluorine substitutions on the phenyl ring influence their biological activity. The information is supported by quantitative data, detailed experimental protocols, and visualizations to aid in rational drug design and development.

Impact of Fluorination on Biological Activity: A Comparative Overview

The introduction of fluorine into the phenylalanine scaffold can dramatically alter its biological properties. The position of the fluorine atom on the phenyl ring—ortho (2-F), meta (3-F), or para (4-F)—as well as the degree of fluorination, dictates the electronic and conformational landscape of the amino acid, thereby influencing its interaction with biological targets.

Opioid Receptor Binding Affinity

The substitution of phenylalanine with its fluorinated analogs in opioid peptides has been shown to significantly impact receptor affinity and selectivity. The electron-withdrawing nature of fluorine can modulate the cation- π interactions that are often crucial for ligand-receptor binding.

Table 1: Comparative Opioid Receptor Binding Affinities (K_i , nM) of Phenylalanine-Containing Peptide Analogs

Peptide Analog	Native Phenylalanine	4-Fluoro-Phenylalanine
Biphalin (μ -opioid receptor)	0.385 ± 0.041	0.158 ± 0.011
Biphalin (δ -opioid receptor)	1.15 ± 0.13	0.043 ± 0.005

Data presented for biphalin analogs with a 1,2-phenylenediamine linker. The native sequence analog contains Phenylalanine at the 4,4' positions, while the 4-F-Phe analog contains 4-Fluoro-phenylalanine at the same positions.

HIV-1 Inhibition

Fluorinated phenylalanine derivatives have been incorporated into peptidomimetics designed to inhibit HIV-1 replication by targeting viral proteins such as the capsid protein p24. The fluorination can enhance binding affinity and metabolic stability, leading to improved antiviral potency.

Table 2: Comparative Anti-HIV-1 Activity (EC_{50} , μ M) of Phenylalanine-Containing Peptidomimetics

Compound	Phenylalanine Core	EC_{50} (μ M)	CC_{50} (μ M)
I-14	Unmodified	>189.32	>189.32
I-19	Unmodified	2.53 ± 0.84	107.61 ± 27.43

Data represents the inhibitory potency of phenylalanine-containing peptidomimetics against HIV-2 (I-14) and HIV-1 (I-19). While not a direct comparison of fluorinated vs. non-fluorinated analogs, it highlights the activity of the core scaffold.

Antimicrobial Activity

Self-assembling peptides containing fluorinated phenylalanine derivatives have demonstrated potent antimicrobial activity. The fluorine atoms can enhance the peptide's interaction with bacterial membranes, leading to disruption and cell death.

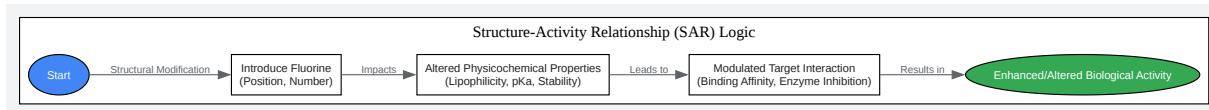
Table 3: Comparative Antimicrobial Activity (MIC, $\mu\text{g/mL}$) of Phenylcarbamate Derivatives

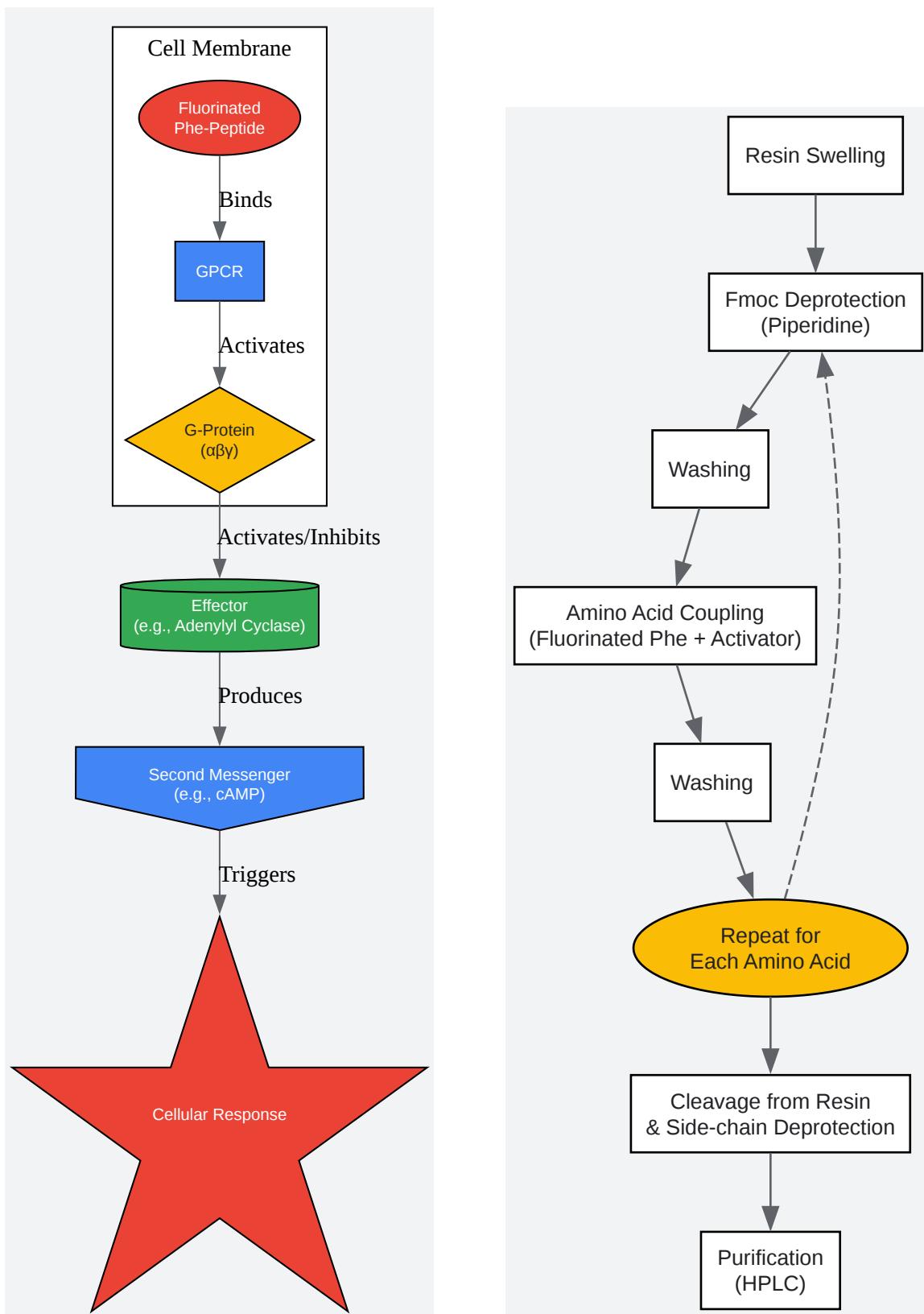
Compound	Fluorination Pattern	M. kansasii My 235/80	E. coli CNCTC 377/79	C. albicans CCM 8186
6d	4-Fluoro	27.5 - 129.5	195.3	781.3 - 1562.5
8c	4-Chloro	8.3 - 15.7	>1000	97.7 - 195.3
8d	4-Chloro	8.3 - 15.7	>1000	97.7 - 195.3
8e	4-Chloro	8.3 - 15.7	>1000	97.7 - 195.3

This table provides a comparison of a fluoro-substituted derivative with chloro-substituted derivatives, illustrating the impact of halogenation on antimicrobial activity against various microbes.^[1]

Visualizing Key Concepts and Processes

To further elucidate the structure-activity relationships and experimental workflows, the following diagrams are provided.



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References

- 1. Antimicrobial activity of meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragment - PMC [pmc.ncbi.nlm.nih.gov]
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